Absolute Configuration Defines Product Enantiomer in Matteson Homologation: (S) vs. (R)
In the synthesis of the C₂‑symmetrical chiral director S,S‑DICHED, lithiated (S)‑2‑cyclohexyloxirane inserts into cyclohexylboronic acid pinacol ester to deliver the (S,S) diol in three linear steps without chromatography . If the (R)‑enantiomer were substituted, the product would be the enantiomeric (R,R)‑DICHED. The stereochemical outcome is absolute: the oxirane configuration is faithfully translated into the product diol configuration because the insertion proceeds with inversion at the oxirane carbon. The enantiomeric purity of the (S)‑oxirane (>95 % ee inferred from commercial specification) directly determines the enantiomeric purity of S,S‑DICHED, which functions as a chiral director in Matteson boronic ester homologations where diastereoselectivities exceeding 95:5 are routinely required [1].
| Evidence Dimension | Product absolute configuration from Matteson insertion |
|---|---|
| Target Compound Data | (S,S)-DICHED (dicyclohexylethane-1,2-diol) obtained from (S)-oxirane |
| Comparator Or Baseline | (R,R)-DICHED would be obtained from (R)-2-cyclohexyloxirane |
| Quantified Difference | Opposite enantiomeric series; no racemization observed during insertion |
| Conditions | Lithiated oxirane + cyclohexylboronic acid pinacol ester, ambient pressure, three linear steps |
Why This Matters
For procurement, the (S)‑oxirane is the only viable starting material when the target is the (S,S) chiral director; no alternative epoxide enantiomer can substitute.
- [1] Matteson, D. S. Boronic Esters in Asymmetric Synthesis. J. Org. Chem. 2013, 78 (20), 10009‑10023. (Representative review of diastereoselectivity requirements). View Source
